An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one (CAS 5165-28-6): A Versatile Lactam in Chemical Synthesis
An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one (CAS 5165-28-6): A Versatile Lactam in Chemical Synthesis
A Note on the Target Compound: Initial research for "2,5-dihydro-5,5-dimethylpyrrole-2-one" (CAS 73119-46-7) revealed a significant lack of publicly available scientific literature, including detailed physical, chemical, and spectral properties. To provide a comprehensive and scientifically accurate technical guide for researchers, this document will focus on the closely related and well-characterized compound, 5,5-dimethylpyrrolidin-2-one (CAS 5165-28-6). This saturated analog shares the core lactam structure with gem-dimethyl substitution at the 5-position, making it a relevant and valuable subject for professionals in drug development and chemical research. The primary structural difference is the absence of the endocyclic double bond present in the originally requested molecule, which influences its reactivity and conformational flexibility.
Introduction and Overview
5,5-Dimethylpyrrolidin-2-one is a five-membered lactam, a cyclic amide, that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a polar amide group and a non-polar gem-dimethyl group, imparts a unique combination of properties, including moderate polarity and significant steric hindrance around the adjacent nitrogen atom. These characteristics make it a valuable building block for creating complex molecular architectures and a useful polar aprotic solvent in certain applications.[1]
In the context of drug discovery, the pyrrolidinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The gem-dimethyl substitution at the 5-position can confer several advantages in medicinal chemistry, such as enhancing metabolic stability by blocking a potential site of oxidation and providing a specific three-dimensional conformation that can improve binding affinity to biological targets. This guide offers an in-depth exploration of its chemical and physical properties, synthesis, and applications, with a focus on its utility for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 5,5-dimethylpyrrolidin-2-one are summarized in the table below, providing a clear reference for its handling, purification, and use in reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [2][3][4] |
| Molecular Weight | 113.16 g/mol | [1][2][4] |
| CAS Number | 5165-28-6 | [2][3][4] |
| Appearance | White to off-white low melting solid or liquid | [5] |
| Melting Point | 39-40 °C | [1][2][3][5] |
| Boiling Point | 229.2 °C at 760 mmHg | [1][2][3][5] |
| Density | ~0.95 g/cm³ | [3] |
| Flash Point | 121.7 °C | [2][3][5] |
| Solubility | Soluble in most organic solvents. | [1] |
| pKa | 16.74 ± 0.40 (Predicted) | [3][6] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The two methyl groups at the C5 position would appear as a sharp singlet, integrating to 6 protons. The two methylene groups at C3 and C4 would likely appear as multiplets. The N-H proton would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon (C2) in the downfield region typical for amides. Signals for the quaternary carbon (C5), the two methylene carbons (C3 and C4), and the two equivalent methyl carbons would also be present.
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IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the C=O stretching of the lactam, typically found around 1680-1700 cm⁻¹. A broad N-H stretching band would also be visible in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry: The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 113.[6] Key fragmentation patterns would likely involve the loss of a methyl group.
Synthesis and Reactivity
5,5-Dimethylpyrrolidin-2-one can be synthesized through several routes. One common method is the intramolecular cyclization of an appropriate precursor, such as 4-methyl-3-pentenamide, often under acidic conditions.[3] Another documented synthesis involves the reduction of a nitro-ester precursor, methyl 4-methyl-4-nitrovalerate, using sodium borohydride and nickel chloride, followed by spontaneous cyclization.[6]
General Reactivity
The reactivity of 5,5-dimethylpyrrolidin-2-one is primarily governed by the lactam functionality. The nitrogen atom can be deprotonated with a strong base to form a nucleophilic anion, which can then be alkylated or acylated to introduce substituents on the nitrogen. The carbonyl group can undergo reduction, though this is less common than N-functionalization. The steric hindrance provided by the gem-dimethyl group at the C5 position can influence the approach of reagents to the nitrogen and carbonyl groups.
Representative Synthesis: Cyclization of Methyl 4-Methyl-4-Nitrovalerate
The following protocol outlines a laboratory-scale synthesis of 5,5-dimethylpyrrolidin-2-one from methyl 4-methyl-4-nitrovalerate.[6] This method highlights the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.
Experimental Protocol:
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Preparation of the Reducing Agent: To a solution of nickel(II) chloride (2.29 g, 11.43 mmol) in methanol (10 mL) in a round-bottom flask, slowly add sodium borohydride (0.72 g, 11.43 mmol) portion-wise at room temperature. Stir the resulting black suspension for 30 minutes. The formation of nickel boride provides the active catalyst for the nitro group reduction.
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Reduction and Cyclization: Add a solution of methyl 4-methyl-4-nitrovalerate (1.0 g, 5.71 mmol) in methanol dropwise to the stirred suspension. Continue stirring at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, remove the methanol under reduced pressure. Add water to the residue and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel to afford pure 5,5-dimethylpyrrolidin-2-one.[6]
Caption: Synthesis of 5,5-Dimethylpyrrolidin-2-one.
Applications in Research and Drug Development
5,5-Dimethylpyrrolidin-2-one serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[3][6]
Scaffold for Bioactive Molecules
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry. By functionalizing the nitrogen atom of 5,5-dimethylpyrrolidin-2-one, a variety of derivatives can be synthesized and screened for biological activity. For instance, it has been used in the synthesis of novel oxazolidinones that act as potent and selective tankyrase inhibitors, which are being investigated as potential anti-cancer agents.[3][6]
Role as a Polar Aprotic Solvent
With its high polarity and thermal stability, 5,5-dimethylpyrrolidin-2-one can be employed as a polar aprotic solvent in organic synthesis.[1] It is particularly useful in reactions that are sensitive to moisture and acidity. Its ability to stabilize reactive intermediates makes it a suitable medium for certain types of reactions, such as peptide couplings and polymerizations.[1]
Caption: Key applications of 5,5-dimethylpyrrolidin-2-one.
Safety and Handling
5,5-Dimethylpyrrolidin-2-one is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Recommended storage temperature is between 2-8°C.[1]
Conclusion
5,5-Dimethylpyrrolidin-2-one is a valuable and versatile chemical entity for researchers and professionals in drug development. Its straightforward synthesis, unique physicochemical properties, and the biological relevance of its core scaffold make it an important building block for the creation of novel therapeutic agents. The gem-dimethyl group provides steric hindrance and metabolic stability, which are desirable features in drug design. While detailed information on the unsaturated analog, 2,5-dihydro-5,5-dimethylpyrrole-2-one, is scarce, the comprehensive data available for 5,5-dimethylpyrrolidin-2-one provides a solid foundation for its use in a wide range of synthetic and medicinal chemistry applications.
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